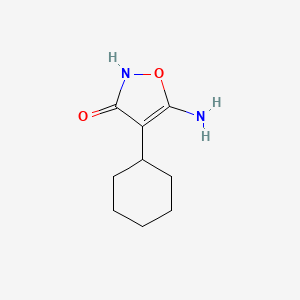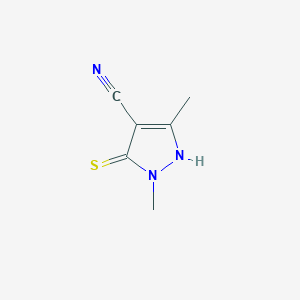![molecular formula C11H18N2O3 B12874414 tert-Butyl 2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B12874414.png)
tert-Butyl 2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate: is a bicyclic compound with a unique structure that includes a diazabicyclo octane core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the processes generally involve the use of advanced organic synthesis techniques to ensure high yield and purity. The compound is often produced in solid form and requires careful handling and storage conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of tert-Butyl 2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate: Used in the preparation of substituted pyrrolo[2,3-b]pyridines.
tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride: A hydrochloride salt form of the compound.
Uniqueness
tert-Butyl 2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate is unique due to its specific diazabicyclo octane core and the tert-butyl ester group. This structure imparts distinct chemical properties, making it valuable for various synthetic and research applications .
Eigenschaften
Molekularformel |
C11H18N2O3 |
|---|---|
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
tert-butyl 2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-7-4-8(13)5-12-9(7)14/h7-8H,4-6H2,1-3H3,(H,12,14) |
InChI-Schlüssel |
YSAMRYZMYWIQLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2CC1CNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


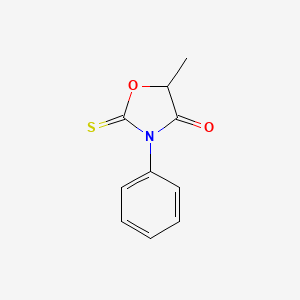
![3-Isopropyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12874347.png)
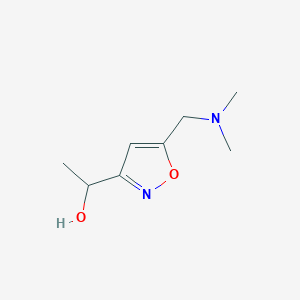
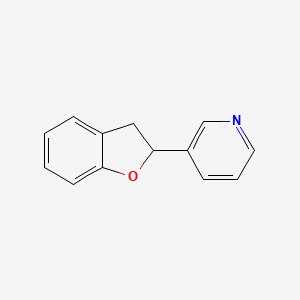
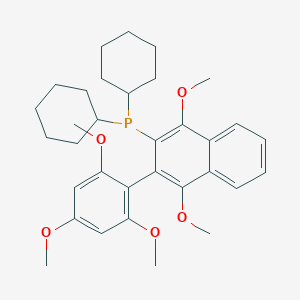
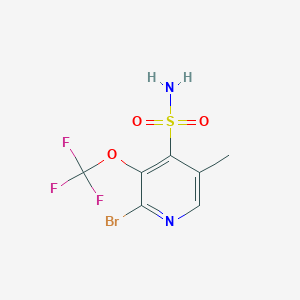
![2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12874382.png)
![Pyrrolo[2,1-d][1,2,3,5]tetrazine](/img/structure/B12874388.png)
![1-[6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one](/img/structure/B12874396.png)
